N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O2S2 and its molecular weight is 461. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium . The compound’s benzothiazole moiety is believed to play a key role in this interaction .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a critical component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the bacterium more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized to various extents, and excreted .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterium’s cell wall, potentially leading to cell death .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2.ClH/c1-3-25-9-8-13-17(11-25)29-21(23-19(26)15-10-12(2)24-27-15)18(13)20-22-14-6-4-5-7-16(14)28-20;/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBVJXYNEZHUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=NO5)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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